MFCD01911056
Description
Based on analogous MDL codes (e.g., MFCD13195646 in and MFCD00003330 in ), MFCD01911056 is likely a halogenated aromatic compound, possibly a boronic acid or brominated derivative. Such compounds are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura), pharmaceutical intermediates, or materials science applications. Key inferred properties include moderate molecular weight (200–250 g/mol), halogen substituents (Br, Cl), and solubility in polar aprotic solvents like tetrahydrofuran (THF) .
Properties
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c19-16(23)13-7-3-4-8-14(13)20-15(22)9-10-21-17(24)11-5-1-2-6-12(11)18(21)25/h1-8H,9-10H2,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLPLSXMYDDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01911056 typically involves a series of chemical reactions that introduce the necessary functional groups into the molecule. One common synthetic route includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. These methods allow for the efficient and cost-effective production of the compound in large quantities. The industrial production process often involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD01911056 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in the molecule, which can interact with different reagents under appropriate conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully selected to optimize the reaction outcomes. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD01911056 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with desired properties. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways. In industry, it is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD01911056 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD01911056 (inferred properties) with three structurally or functionally similar compounds from the evidence:
Key Contrasts
Structural Differences :
- CAS 1046861-20-4 () is a boronic acid with Br and Cl substituents, enabling Suzuki-Miyaura coupling.
- CAS 1761-61-1 () is a brominated benzoic acid, ideal for carboxylate-mediated reactions.
- CAS 41841-16-1 () is a bromophenyl ester with higher logP (2.71), favoring lipid membrane penetration.
Reactivity :
- Boronic acids (CAS 1046861-20-4) exhibit higher reactivity in cross-coupling due to the B-OH group, whereas esters (CAS 41841-16-1) require hydrolysis for activation .
Synthetic Accessibility :
- CAS 1761-61-1 uses a recyclable A-FGO catalyst (green chemistry), reducing environmental impact compared to Pd-based methods .
Research Findings and Data Gaps
- Solubility Trends : Brominated benzoic acids (CAS 1761-61-1) show higher aqueous solubility (0.687 mg/mL) than boronic acids, likely due to carboxylate ionization .
- Thermodynamic Stability : Boronic acids (CAS 1046861-20-4) may form stable trifluoroborate salts in acidic conditions, enhancing storage stability .
- Gaps: Limited data on this compound’s exact structure, spectral characterization (NMR, IR), and in vivo pharmacokinetics. Further studies should address its catalytic efficiency and toxicity profile.
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